molecular formula C22H18FN5O4S B11250564 6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B11250564
M. Wt: 467.5 g/mol
InChI Key: NOLBMEXTRDEWCH-UHFFFAOYSA-N
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Description

The compound 6-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that features a combination of fluorophenyl, methoxyphenyl, triazolyl, and tetrahydropyrimidine-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final steps often involve the formation of the tetrahydropyrimidine-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazole
  • 4-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazole
  • 1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

What sets 6-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H18FN5O4S

Molecular Weight

467.5 g/mol

IUPAC Name

6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C22H18FN5O4S/c1-32-17-8-2-13(3-9-17)18(29)12-33-22-27-26-19(10-15-11-20(30)25-21(31)24-15)28(22)16-6-4-14(23)5-7-16/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31)

InChI Key

NOLBMEXTRDEWCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4

Origin of Product

United States

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